COH29 - 1190932-38-7

COH29

Catalog Number: EVT-264251
CAS Number: 1190932-38-7
Molecular Formula: C22H16N2O5S
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

COH29, chemically known as N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide, is a novel small-molecule inhibitor of ribonucleotide reductase (RNR) [, ]. This compound exhibits promising anticancer activity and overcomes some limitations of existing RNR inhibitors []. COH29 is classified as an antimetabolite due to its interference with DNA synthesis [].

Future Directions
  • Clinical Development: Further investigation of COH29 in clinical trials is crucial to determine its safety, efficacy, and potential for treating various cancers in humans [].
  • Combination Therapy Optimization: Exploring combinations of COH29 with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens [].

Hydroxyurea (HU)

Compound Description: Hydroxyurea is a clinically used antimetabolite drug that inhibits ribonucleotide reductase (RNR) activity [, ]. It is used in the treatment of various cancers, including leukemia and head and neck cancers.

Gemcitabine

Compound Description: Gemcitabine is another clinically established antimetabolite drug that targets RNR [, ]. It is used in the treatment of various cancers, including pancreatic, lung, bladder, and breast cancers.

Relevance: Both COH29 and 3-AP inhibit RNR, the key target for their anticancer activity []. Notably, COH29 demonstrates a more favorable safety profile compared to 3-AP, as it does not exhibit iron-chelating properties and associated toxicities [].

Overview

COH29 is a novel compound developed as an inhibitor of ribonucleotide reductase, an essential enzyme in the de novo synthesis of deoxyribonucleotides, which are crucial for DNA replication and repair. The compound has shown significant potential as an anticancer agent due to its ability to inhibit the proliferation of various human cancer cell lines and overcome resistance to established chemotherapeutics like hydroxyurea and gemcitabine . COH29's mechanism involves targeting a unique ligand-binding pocket on the human ribonucleotide reductase small subunit, thereby disrupting the enzyme's assembly and function .

Source

COH29 was synthesized and purified at the City of Hope Cancer Center, where it is currently undergoing preclinical development . The compound's development involved virtual screening of diverse small molecule libraries, leading to its identification as a promising candidate for further study .

Classification

COH29 is classified as an aromatically substituted thiazole compound, specifically designed to inhibit ribonucleotide reductase activity. Its structural characteristics allow it to occupy a conserved binding site within the enzyme, providing a mechanism for its inhibitory effects .

Synthesis Analysis

Methods

The synthesis of COH29 involves several key steps that focus on creating its thiazole core and introducing hydroxyl groups that enhance its inhibitory potency. The synthesis process typically includes:

  1. Formation of the thiazole ring: This is achieved through condensation reactions that link appropriate precursors.
  2. Aromatic substitution: Hydroxyl groups are introduced at specific positions on the aromatic rings to optimize binding affinity and enhance biological activity.
  3. Purification: After synthesis, COH29 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing .

Technical Details

Detailed synthetic pathways may include the use of various reagents and catalysts, with conditions optimized for yield and purity. For instance, the introduction of hydroxyl groups at the ortho position is critical for maintaining effective inhibition of ribonucleotide reductase .

Molecular Structure Analysis

Structure

COH29 has a complex molecular structure characterized by its thiazole core and multiple aromatic rings. The specific arrangement of functional groups plays a crucial role in its interaction with ribonucleotide reductase.

Data

The molecular formula for COH29 is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 348.39 g/mol. Its structure can be represented in various chemical drawing formats, highlighting the thiazole ring and hydroxyl substitutions that are integral to its function .

Chemical Reactions Analysis

Reactions

COH29 primarily acts through non-competitive inhibition of ribonucleotide reductase. This means that it can bind to the enzyme regardless of whether substrate is present, effectively reducing enzymatic activity without competing with substrate binding.

Technical Details

In vitro studies indicate that COH29 can significantly decrease the activity of ribonucleotide reductase in human cancer cell lines, leading to reduced DNA synthesis and increased cytotoxicity in cells deficient in DNA repair mechanisms like BRCA1 . The compound's ability to induce DNA damage response markers further supports its role as an effective anticancer agent.

Mechanism of Action

Process

The mechanism by which COH29 exerts its effects involves:

  1. Binding: COH29 binds to a specific pocket on the ribonucleotide reductase small subunit (RRM2), disrupting the formation of the active enzyme complex.
  2. Inhibition: This binding prevents the necessary radical transfer between subunits required for catalysis, effectively inhibiting the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates.
  3. Induction of DNA Damage: Inhibition leads to accumulation of DNA damage markers like γH2AX, particularly in BRCA1-deficient cells, indicating compromised DNA repair pathways .

Data

Studies have shown that COH29 has an IC50 value (the concentration required to inhibit 50% of enzyme activity) less than 10 µM against various cancer cell lines, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

COH29 is typically characterized by:

  • Appearance: A solid or crystalline form depending on purity.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: COH29 exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of hydroxyl groups contributes to its reactivity profile, enhancing interactions with biological macromolecules.

Relevant data from studies indicate that COH29 maintains effective inhibition over extended periods when tested in vitro .

Applications

COH29 has significant potential applications in cancer therapy due to its ability to inhibit ribonucleotide reductase effectively. Its primary scientific uses include:

  • Anticancer Research: Investigated as a treatment option for various malignancies, particularly those resistant to conventional therapies.
  • Mechanistic Studies: Used in research to understand the role of ribonucleotide reductase in DNA synthesis and repair mechanisms.
  • Clinical Trials: Currently involved in clinical trials assessing its efficacy against malignant solid tumors .
Introduction to COH29 as a Multifaceted Anticancer Agent

Historical Development and Discovery of COH29

COH29 (chemical name: N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide; CAS: 1190932-38-7) emerged from a structure-based drug discovery initiative at the City of Hope Comprehensive Cancer Center. To address limitations of existing ribonucleotide reductase (RNR) inhibitors (e.g., hydroxyurea’s short half-life and triapine’s iron-chelating toxicity), researchers employed virtual screening of the NCI Diversity Set library against a novel ligand-binding pocket on the RNR small subunit (RRM2). This pocket, located near the C-terminal tail critical for RRM1-RRM2 holoenzyme assembly, was validated via site-directed mutagenesis (e.g., Asp271Ala, Tyr369Phe mutations disrupted binding) and NMR spectroscopy [1] [6]. The lead compound identified through docking studies was optimized to yield COH29, which demonstrated potent RNR inhibition (IC₅₀ = 16 µM for recombinant RRM1/RRM2) and broad anticancer activity in the NCI-60 panel, particularly against ovarian cancer and leukemia [1] [5] [8]. Preclinical in vivo studies established efficacy in xenograft models, including dose-dependent tumor growth inhibition in MOLT-4 leukemia (50–100 mg/kg BID orally) and TOV11D ovarian cancer (200–400 mg/kg/day) [2] [3] [10]. A Phase I trial for brain metastases and solid tumors was initiated in 2016 but remains inactive as of 2025 [7] [10].

Structural and Pharmacological Classification of COH29

COH29 is a small-molecule inhibitor (molecular weight: 420.44 g/mol) classified as an aromatically substituted thiazole derivative. Its chemical structure (C₂₂H₁₆N₂O₅S) features two catechol (3,4-dihydroxyphenyl) moieties linked via a thiazole-carboxamide core, as shown in the SMILES notation: C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O [5] [8]. This architecture enables dual functionality:

  • Hydrophilic domains (catechol groups) facilitate hydrogen bonding with RRM2 residues (e.g., Arg330, Glu334) [1].
  • Lipophilic elements (phenyl-thiazole core) enhance membrane permeability and target engagement [6].

Pharmacologically, COH29 is an antimetabolite that disrupts de novo nucleotide synthesis. Unlike nucleoside analogs (e.g., gemcitabine), it acts as a noncompetitive, allosteric inhibitor targeting RNR holoenzyme formation rather than the catalytic site [1] [9]. Its physicochemical properties include moderate solubility in DMSO (50 mg/mL) and ethanol (10 mg/mL), but insolubility in water [8].

Table 1: Structural and Pharmacological Profile of COH29

PropertyDescription
Molecular FormulaC₂₂H₁₆N₂O₅S
Molecular Weight420.44 g/mol
Chemical ClassAromatically substituted thiazole
Pharmacological CategoryNon-nucleoside ribonucleotide reductase (RNR) inhibitor
SolubilityDMSO: 50 mg/mL; Ethanol: 10 mg/mL; Water: Insoluble
Key Structural FeaturesDual catechol groups, thiazole ring, benzamide linker
Primary TargetRRM2 subunit of ribonucleotide reductase

Dual Targeting Mechanisms: Ribonucleotide Reductase (RNR) and Ubiquitin-Specific Protease 2 (USP2)

RNR Inhibition via Holoenzyme Disruption

COH29’s primary mechanism involves allosteric inhibition of RNR by binding the RRM2 subunit at a pocket near the C-terminal tail (validated by surface plasmon resonance and STD-NMR with Kd ~1–10 µM) [1] [6]. This binding sterically blocks RRM1-RRM2 complex formation, preventing radical transfer essential for converting ribonucleotides to deoxyribonucleotides [1] [9]. Consequently, dNTP pools are depleted, inducing:

  • S-phase arrest and replication stress due to impaired DNA synthesis.
  • DNA repair defects via reduced dNTP supply for base excision repair (BER) and homologous recombination (HR) [6].

Notably, COH29 overcomes resistance to hydroxyurea and gemcitabine by bypassing radical-quenching or catalytic-site mechanisms [1] [10]. It also inhibits both constitutive (RRM2-dependent) and DNA damage-induced (p53R2-dependent) RNR activity [6].

USP2 Inhibition and Cyclin D1 Downregulation

A secondary target, ubiquitin-specific protease 2 (USP2), was identified through Ub-AMC hydrolysis screening. COH29 inhibits USP2 noncompetitively (IC₅₀ = 2.02 µM; Ki = 1.73 µM), disrupting its deubiquitinating activity [4]. USP2 normally stabilizes cyclin D1—an oncogenic driver—by removing its degradative ubiquitin tags. COH29 binding promotes cyclin D1 ubiquitination and proteasomal degradation, independent of RNR inhibition [4]. This dual targeting synergistically amplifies anticancer effects:

  • RNR blockade depletes dNTPs, causing DNA damage and replication stress.
  • USP2 inhibition downregulates cyclin D1, suppressing G1/S progression and enhancing genomic instability [4] [6].

Table 2: Dual Targeting Mechanisms of COH29

TargetMechanismCellular ConsequenceBiochemical Validation
RRM2 (RNR)Binds C-terminal pocket, blocks holoenzyme assemblydNTP depletion; S-phase arrest; DNA repair defectIC₅₀ = 16 µM (RNR); Kd confirmed by SPR/NMR [1]
USP2Noncompetitive inhibition of deubiquitinaseCyclin D1 degradation; G1/S arrestIC₅₀ = 2.02 µM; Ki = 1.73 µM [4]

Functional Synergy in BRCA1-Deficient Cancers

COH29 exhibits heightened efficacy in BRCA1-deficient cells (e.g., HCC1937 breast cancer). RNR inhibition impairs non-homologous end joining (NHEJ), while BRCA1 loss compromises homologous recombination (HR). This synthetic lethality increases double-strand breaks (γH2AX foci) and apoptosis [6]. Additionally, cyclin D1 downregulation further destabilizes cell cycle progression in these tumors [4] [6].

Properties

CAS Number

1190932-38-7

Product Name

COH29

IUPAC Name

N-[4-(3,4-dihydroxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dihydroxybenzamide

Molecular Formula

C22H16N2O5S

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C22H16N2O5S/c25-15-8-6-13(10-17(15)27)19-20(12-4-2-1-3-5-12)30-22(23-19)24-21(29)14-7-9-16(26)18(28)11-14/h1-11,25-28H,(H,23,24,29)

InChI Key

LGGDLPSXAGQFSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

COH29; COH-29; COH 29.

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.